1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea
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Overview
Description
1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea typically involves the following steps:
Formation of the pyrido[1,2-a]pyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2,8-dimethylpyridine and a suitable carbonyl compound.
Introduction of the urea moiety: The urea group can be introduced by reacting the pyrido[1,2-a]pyrimidinone intermediate with an isocyanate derivative, such as 4-ethoxyphenyl isocyanate, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.
Biology: The compound could be used in biological assays to study its effects on various biological pathways.
Material Science: Its properties may make it suitable for use in the development of new materials with specific characteristics.
Industry: The compound could be utilized in the synthesis of other complex molecules or as a precursor in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-phenylurea: Similar structure but lacks the ethoxy group.
1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)urea: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-26-15-7-5-14(6-8-15)21-19(25)22-17-13(3)20-16-11-12(2)9-10-23(16)18(17)24/h5-11H,4H2,1-3H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUACJRTLOSERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(N=C3C=C(C=CN3C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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